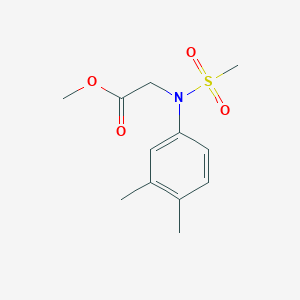

3-Acetamido-4-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetamido-4-methoxybenzoic acid is a chemical compound that can be derived from benzoic acid with specific functional groups attached to its benzene ring. Although the provided papers do not directly discuss 3-acetamido-4-methoxybenzoic acid, they do provide insights into similar compounds and their potential applications. For instance, derivatives of 3-acetamido-4-methyl benzoic acid have been synthesized and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), which is an enzyme involved in regulating various cellular processes . This suggests that 3-acetamido-4-methoxybenzoic acid could potentially be modified to serve similar biological functions.

Synthesis Analysis

The synthesis of related compounds involves the design and creation of derivatives based on a parent structure. In the first paper, a series of 3-acetamido-4-methyl benzoic acid derivatives were synthesized based on a virtual high-throughput screening (vHTS) hit . The synthesis process likely involves the acetylation of the amino group and the methylation of the benzoic acid core. Although the exact synthesis of 3-acetamido-4-methoxybenzoic acid is not detailed, the methods used for similar compounds could be adapted for its synthesis.

Molecular Structure Analysis

Molecular modeling studies, as mentioned in the first paper, are crucial for understanding the interactions between a compound and its biological target . The derivatives of 3-acetamido-4-methyl benzoic acid were docked within the active site of the PTP1B enzyme to understand the nature of their binding. This implies that the molecular structure of 3-acetamido-4-methoxybenzoic acid could also be analyzed using computational methods to predict its binding affinity and selectivity for various biological targets.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to 3-acetamido-4-methoxybenzoic acid include cyclization reactions, as seen in the synthesis of 1,3,4-thiadiazole derivatives from a related compound . These reactions often involve the formation of heterocyclic rings, which can significantly alter the chemical and biological properties of the compound. The reactivity of the carboxylic acid group and the presence of other functional groups like methoxy or acetamido groups play a critical role in such transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-acetamido-4-methoxybenzoic acid can be inferred from the properties of similar compounds. For example, the derivatives synthesized in the papers were characterized using techniques like IR, 1H NMR, and mass analysis . These techniques provide information about the functional groups present, molecular weight, and the overall structure of the compound. The antimicrobial activities of the synthesized compounds were also evaluated, indicating that 3-acetamido-4-methoxybenzoic acid could possess similar properties and could be tested for such activities .

Scientific Research Applications

Antiparasitic Applications

3-Acetamido-4-methoxybenzoic acid derivatives have shown potential in antiparasitic applications. In a study, derivatives of this compound, particularly those containing alkoxy, alkylthio, and alkylamino groups, demonstrated significant anti-coccidial activity. These findings suggest potential for the development of new antiparasitic agents (Rogers et al., 1964).

Antibacterial Activity

A recent discovery of new 3-acetamido-4-hydroxybenzoate esters, isolated from a marine bacterium, revealed notable antibacterial properties against E. coli and methicillin-sensitive Staphylococcus aureus. This suggests the potential use of 3-acetamido-4-methoxybenzoic acid derivatives in developing new antibacterial agents (Jayanetti et al., 2019).

Flavor Molecule Encapsulation

In the food industry, derivatives of 3-acetamido-4-methoxybenzoic acid, such as vanillic acid, have been successfully intercalated into nanoparticles for controlled flavor release. This encapsulation technique has implications for enhancing flavor stability and longevity in various food products (Hong et al., 2008).

Enzyme Inhibition for Medical Research

3-Acetamido-4-methyl benzoic acid derivatives have been identified as inhibitors of the protein tyrosine phosphatase 1B enzyme. This inhibition is significant in the context of medical research, particularly for the development of treatments for diseases like diabetes and obesity (Rakse et al., 2013).

Solubility and Interaction Studies

Research has been conducted on the solubility and interactions of various benzoic acid derivatives, including 3-acetamido-4-methoxybenzoic acid, in different solvents. These studies are crucial for understanding the compound's behavior in various chemical environments and its potential applications in pharmaceuticals and other industries (Hart et al., 2015).

properties

IUPAC Name |

3-acetamido-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6(12)11-8-5-7(10(13)14)3-4-9(8)15-2/h3-5H,1-2H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATMJTHPDWWQRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetamido-4-methoxybenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-dimethyl-9-(3-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2512173.png)

![(E)-1-ethyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2512178.png)

![5-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2512181.png)

![3-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2512183.png)

![N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide](/img/structure/B2512184.png)

![2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2512185.png)

![N,N-diisopropyl-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2512188.png)